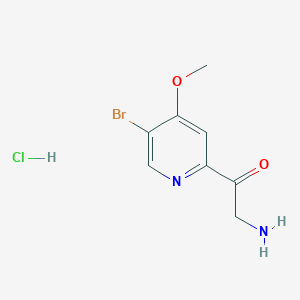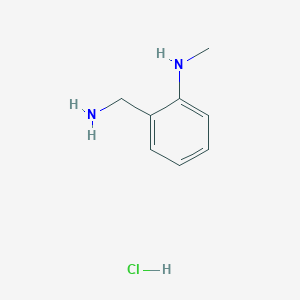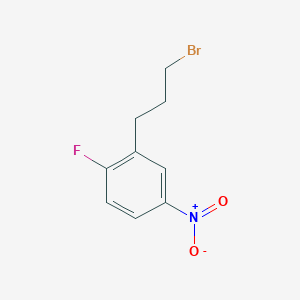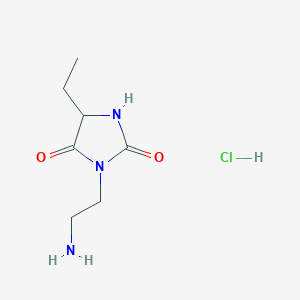
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features both amino and silane functional groups, making it a bifunctional compound.
- AEPMS is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride: , is an organosilicon compound.
Vorbereitungsmethoden
- A common synthetic route for AEPMS involves reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions.
- Industrial production methods may vary, but this reaction provides a straightforward way to obtain AEPMS.
Analyse Chemischer Reaktionen
- AEPMS can undergo various reactions, including:
Hydrolysis: The silane group reacts with water to form silanol groups.
Condensation: Silanol groups can condense to form siloxane bonds.
Functionalization: AEPMS can be grafted onto surfaces, such as mesoporous SBA-15 silica gel, for controlled drug release matrices.
- Common reagents include water , acidic or basic catalysts , and other silane coupling agents.
Wissenschaftliche Forschungsanwendungen
- AEPMS finds applications in:
Chemistry: As a silane coupling agent to improve adhesion and surface activity.
Materials Science: In surface coatings, glass fiber-reinforced materials, dyes, inks, and polymers.
Biomedical Research: For controlled drug delivery systems.
Industry: AEPMS enhances chemical product sealing and adhesion.
Wirkmechanismus
- AEPMS’s mechanism of action depends on its specific application.
- In drug delivery, it acts as a matrix modifier, controlling the release of active compounds.
- Molecular targets and pathways may vary based on the context of use.
Vergleich Mit ähnlichen Verbindungen
- AEPMS’s uniqueness lies in its bifunctional nature (amino and silane groups).
- Similar compounds include other silane coupling agents like 3-aminopropyltrimethoxysilane and 3-(2-aminoethyl)aminopropyltrimethoxysilane .
Remember, AEPMS has low toxicity, but safety precautions should still be observed during handling. Avoid skin, eye, and mucous membrane contact, and ensure good ventilation. If accidental exposure occurs, rinse thoroughly with water and seek medical attention
Eigenschaften
Molekularformel |
C7H14ClN3O2 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H |
InChI-Schlüssel |
AORUAXUXLLECSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)

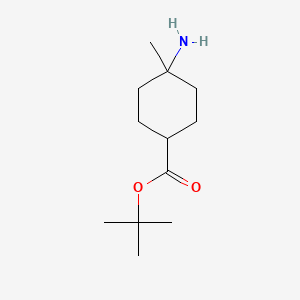
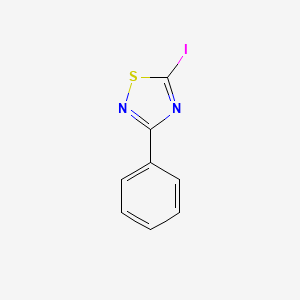
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

